molecular formula C24H21FN2OS B2832537 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 450347-10-1

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2832537
CAS No.: 450347-10-1
M. Wt: 404.5
InChI Key: AJTNMHGCCXBFJK-UHFFFAOYSA-N
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Description

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a synthetic small molecule featuring an indole core, a structure of high significance in medicinal chemistry. The compound's molecular framework incorporates a 3-fluorobenzyl group at the indole nitrogen and a meta-methyl substituted phenylacetamide connected via a sulfanyl (thioether) linkage. Indole-based acetamides are a class of compounds recognized for their potential in pharmacological probe development, particularly as inhibitors of metabolic enzymes like α-amylase, and for their antioxidant properties in experimental settings . This specific structural architecture makes it a valuable candidate for researchers investigating enzyme inhibition pathways, structure-activity relationships (SAR) in heterocyclic chemistry, and for screening in assays targeting metabolic disorders and oxidative stress. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2OS/c1-17-6-4-9-20(12-17)26-24(28)16-29-23-15-27(22-11-3-2-10-21(22)23)14-18-7-5-8-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTNMHGCCXBFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple stepsCommon reagents used in these reactions include dichloromethane, lutidine, and anhydrous aluminum chloride . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with various molecular targets. The indole core allows it to bind with high affinity to multiple receptors, influencing cellular processes such as proliferation, apoptosis, and inflammation . The compound’s effects are mediated through pathways involving nuclear receptors and signaling molecules.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to or , involving alkylation of indole, sulfanyl incorporation, and amide coupling.
  • Bioactivity Gaps : Most analogs lack explicit bioactivity data, limiting mechanistic insights. For instance, and are cataloged as screening compounds but lack published results.
  • Contradictions : Sulfonyl derivatives (e.g., ) may offer superior stability but reduced cell permeability compared to sulfanyl analogs, highlighting a trade-off in drug design.

Q & A

Basic: What are the optimal synthetic routes for 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Alkylation of indole : React 1H-indole with 3-fluorobenzyl bromide under basic conditions (e.g., NaH in DMF) to introduce the 3-fluorobenzyl group at the indole N1 position.

Sulfanylation : Treat the product with thiourea or a thiolating agent to introduce the sulfanyl group at the indole C3 position.

Acetamide coupling : React the sulfanylated intermediate with N-(3-methylphenyl)acetamide using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to achieve >95% purity. Analytical techniques like HPLC and TLC should monitor intermediate steps .

Basic: Which spectroscopic and computational methods are most reliable for confirming the compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., indole C3 sulfanyl, fluorophenyl methyl group). Key signals include aromatic protons (δ 6.8–7.5 ppm) and acetamide NH (δ 8.1–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 435.1).
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16) to resolve ambiguities in stereoelectronic effects .

Basic: How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize assays based on structural analogs (e.g., sulfanyl-indole derivatives with kinase or protease inhibition).
  • In Vitro Assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
    • Anti-inflammatory : COX-2 inhibition ELISA.
    • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Data should be triplicated to ensure reproducibility .

Advanced: How can researchers identify the molecular targets of this compound in cancer pathways?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on sepharose beads and incubate with cell lysates to pull down binding proteins. Identify targets via LC-MS/MS.
  • Surface Plasmon Resonance (SPR) : Screen against recombinant proteins (e.g., Bcl-2, EGFR) to quantify binding kinetics (KdK_d).
  • CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing resistance in viability assays .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with:
    • Fluorophenyl modifications : Replace 3-fluorophenyl with 4-fluoro or chloro groups.
    • Sulfanyl replacements : Test sulfonyl or methylene groups at indole C3.
  • Bioisosteric Replacement : Substitute the acetamide with urea or carbamate to modulate solubility.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features (e.g., electrostatic potential maps) with activity data .

Advanced: How should contradictions in bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues.
  • Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites.
  • Dose Optimization : Conduct dose-response studies in rodents, adjusting for species-specific metabolic differences. Compare results with structurally similar compounds (e.g., triazole-containing analogs) to isolate scaffold-specific effects .

Advanced: What computational tools are recommended for predicting binding modes and off-target effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like tubulin or topoisomerase II. Validate with mutagenesis studies (e.g., Ala-scanning of binding pockets).
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability and conformational changes.
  • Off-Target Prediction : Employ SwissTargetPrediction or SEA servers to rank potential off-targets based on structural similarity .

Advanced: How can metabolic stability and ADME properties be optimized for this compound?

Methodological Answer:

  • CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce lipophilicity (measured via shake-flask method).
  • ProDrug Strategies : Mask the acetamide as an ester to enhance oral bioavailability, with in vivo hydrolysis studies in rodents .

Advanced: What experimental approaches balance selectivity and toxicity in preclinical development?

Methodological Answer:

  • Selectivity Profiling : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target kinase binding.
  • hERG Assay : Patch-clamp electrophysiology to assess cardiac toxicity risks.
  • Therapeutic Index (TI) : Calculate TI as LD50/ED50\text{LD}_{50}/\text{ED}_{50} in rodent models, comparing to clinical benchmarks (e.g., TI >10 for progression) .

Advanced: How can researchers address polymorphism and crystallinity issues in formulation?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD.
  • Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve solubility.
  • Hot-Stage Microscopy : Monitor thermal behavior (melting point, recrystallization) to identify stable crystalline forms .

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